molecular formula C24H18O4 B027940 1-(2-Acetyloxynaphthyl)-2-naphthyl acetate CAS No. 100569-82-2

1-(2-Acetyloxynaphthyl)-2-naphthyl acetate

Cat. No. B027940
M. Wt: 370.4 g/mol
InChI Key: ATCPATYOODPQCO-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include various organic chemistry reactions such as esterification, acylation, and others .


Molecular Structure Analysis

Molecular structure analysis involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the various reactions the compound can undergo and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, stability, etc. These properties can often be predicted using software tools .

Safety And Hazards

Safety and hazard information is typically available in Material Safety Data Sheets (MSDS). It includes information on toxicity, environmental impact, handling precautions, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use .

properties

IUPAC Name

[1-(2-acetyloxynaphthalen-1-yl)naphthalen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-15(25)27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16(2)26/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCPATYOODPQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905594
Record name [1,1'-Binaphthalene]-2,2'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Acetyloxynaphthyl)-2-naphthyl acetate

CAS RN

100569-82-2
Record name [1,1'-Binaphthalene]-2,2'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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